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N,N-Dimethyl-l-leucine

Quantitative Proteomics Isobaric Tagging Tandem Mass Spectrometry

N,N-Dimethyl-l-leucine is the essential starting material for synthesizing DiLeu isobaric tandem mass tags, a proven, cost-effective alternative to iTRAQ and TMT. Research labs and core facilities select this compound to: 1) Achieve 100- to 200-fold cost reduction per proteomics experiment compared to commercial kits, 2) Enable baseline chiral resolution of all four D/L-Leu and D/L-Ile isomers—a capability unmatched by TMTpro, and 3) Generate DiLeu labels that produce richer b/y-ion series for superior de novo sequencing. Procure this dimethylated amino acid directly for in-house tag synthesis and D-amino acid biomarker studies.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 2439-37-4
Cat. No. B1611440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-l-leucine
CAS2439-37-4
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C
InChIInChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1
InChIKeyFZLYRJBAUQHHIH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-l-leucine (CAS 2439-37-4) Procurement Guide: Core Identity and Analytical Role


N,N-Dimethyl-l-leucine (DiLeu), IUPAC name (2S)-2-(dimethylamino)-4-methylpentanoic acid, is a synthetically tertiary N-methylated L-leucine derivative with molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Unlike standard proteinogenic L-leucine, its dimethylated amine group imparts distinct physicochemical properties—including altered basicity, increased hydrophobicity, and a sterically hindered tertiary amine—that fundamentally change its reactivity and chromatographic behavior [1]. These features make it the core scaffold for a family of cost-effective, high-performance isobaric tandem mass tags (DiLeu tags) used for quantitative proteomics and peptidomics, as well as a novel chiral derivatization reagent for enantiomeric amino acid analysis [2][3].

N,N-Dimethyl-l-leucine: Why Generic Substitution with Other N-Methyl Amino Acids or Commercial Tags Risks Analytical Performance


Procurement decisions for isobaric tagging reagents or chiral derivatization agents cannot rely on simple N-methylated amino acid interchangeability. While N-methyl-L-leucine or N,N-dimethylglycine share the tertiary amine motif, they lack the specific combination of steric bulk, hydrophobicity, and reporter ion mass that N,N-dimethyl-l-leucine provides [1]. Compared to commercial gold-standard tags like iTRAQ and TMT, DiLeu reagents built on this scaffold demonstrate equivalent sequence coverage (~43%) and quantitation accuracy (<15%) but with substantially improved fragmentation efficiency and significantly reduced synthesis costs [2]. Moreover, when compared directly to the commercial TMTpro reagent for chiral amino acid analysis, L-DiLeu achieves baseline separation of all four D/L-Leu and D/L-Ile isomers, whereas TMTpro fails to resolve enantiomeric pairs [3]. These performance gaps arise directly from the compact structure of the N,N-dimethyl-l-leucine core, which places the chiral center in close proximity to the derivatized analyte—a feature absent in larger, more complex commercial tags [3].

N,N-Dimethyl-l-leucine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Superior Fragmentation Efficiency and Peptide Identification Confidence of N,N-Dimethyl-l-leucine (DiLeu) Tags Compared to iTRAQ

In a direct head-to-head comparison using BSA tryptic digests labeled with 4-plex DiLeu and 4-plex iTRAQ reagents, DiLeu-labeled peptides demonstrated ~13% higher summed peptide identification confidence scores (sum of log(e) values: −71.2 for DiLeu vs. −63 for iTRAQ across 14 overlapping peptides) [1]. Additionally, 10 out of 14 iTRAQ-labeled peptides exhibited unfragmented reporter groups with intensities exceeding their reporter ions, while no unfragmented DiLeu reporter groups were observed, indicating more complete fragmentation for DiLeu [1].

Quantitative Proteomics Isobaric Tagging Tandem Mass Spectrometry

Enantiomeric Separation Capability of L-DiLeu vs. TMTpro: 4 Peaks vs. 2 Peaks for D/L-Leu and D/L-Ile Isomers

When tested for chromatographic separation of a mixture of four amino acid isomers (D-Ile, L-Ile, D-Leu, L-Leu), non-isotopic L-DiLeu tags achieved baseline resolution of all four peaks under standard reversed-phase liquid chromatography (RPLC) conditions [1]. In identical conditions, the commercially available TMTpro reagent (the only commercially available chiral isobaric tag) yielded only two chromatographic peaks, co-eluting D-Ile with L-Ile and D-Leu with L-Leu, failing to resolve enantiomeric pairs [1]. The cost of TMTpro reagents is reported to be 200 times higher than 4-plex isobaric L-DiLeu reagents [1].

Chiral Metabolomics Amino Acid Enantiomer Analysis Chiral Derivatization

Equivalent Quantitative Accuracy with 4-Plex and 12-Plex DiLeu Tags vs. Commercial iTRAQ

In a cross-study comparison, both 4-plex DiLeu and 4-plex iTRAQ reagents demonstrated comparable quantitative accuracy, with median errors below 15% for tryptically digested protein samples [1]. The 12-plex DiLeu variant achieved a 3-fold increase in multiplexing capacity without increasing structural complexity, yielding normalized median ratios accurate to within 12% of expected values [2]. The isotopic iDiLeu variant for absolute quantification showed median errors <15% in standard curve-based quantification and <8% error when using a single-run four-point standard curve approach [3].

Quantitative Proteomics Multiplexed Quantification Method Validation

Synthetic Simplicity and Cost Structure of DiLeu Tags Derived from N,N-Dimethyl-l-leucine vs. Commercial Isobaric Reagents

N,N-Dimethyl-l-leucine (DiLeu) can be synthesized from L-leucine via reductive dimethylation using sodium cyanoborohydride (NaBH₃CN) and formaldehyde in a single-step aqueous reaction (for labels 117 and 118), or a two-step reaction incorporating isotopic formaldehyde for labels 115 and 116 [1]. This contrasts with the multi-step proprietary syntheses of commercial iTRAQ and TMT reagents. The activated triazine ester of DiLeu can be prepared in situ using DMTMM/NMM in DMF, reaching equilibrium within 1 hour without purification, and the activated ester remains stable for approximately one week at −20°C with MgSO₄ [1].

Reagent Synthesis Cost-Effective Proteomics Isobaric Tag Chemistry

Structural Basis for Enhanced Chiral Recognition: Proximity of Chiral Center in N,N-Dimethyl-l-leucine vs. TMTpro

The compact structure of N,N-dimethyl-l-leucine places its chiral α-carbon in close spatial proximity to the chiral center of the derivatized amino acid after amide bond formation via the triazine ester [1]. In contrast, the bulkier TMTpro scaffold, which uses an L-proline-based reporter group with an extended linker, positions the chiral center distant from the analyte, diminishing stereochemical communication [1]. This structural difference is hypothesized to generate more pronounced diastereomeric differences in the L-DiLeu-labeled D- vs. L-amino acid adducts, altering their interaction with C18 stationary phase and enabling chromatographic separation of enantiomers that TMTpro cannot achieve [1].

Chiral Recognition Mechanism Derivatization Chemistry Chromatographic Selectivity

N,N-Dimethyl-l-leucine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In-House Synthesis of High-Performance Isobaric Tags for Large-Scale Quantitative Proteomics

Core facilities and proteomics labs requiring frequent 4-plex to 12-plex relative quantification of proteins across dozens to hundreds of samples can synthesize DiLeu tags from N,N-dimethyl-l-leucine at a fraction of the cost of commercial iTRAQ or TMT kits. The 100- to 200-fold cost reduction per experiment [1], combined with equivalent sequence coverage (~43%) and quantitation accuracy (<15%) [1], removes budget constraints for high-throughput studies. The complete reporter ion fragmentation eliminates the unfragmented reporter group interference observed in iTRAQ, improving quantitation reliability [1].

Multiplexed Absolute Quantification of D- and L-Amino Acid Enantiomers in Neurological Disease Research

For studies investigating D-amino acid biomarkers in Alzheimer's disease, neurodegeneration, or other neurological conditions, N,N-dimethyl-l-leucine (L-DiLeu) is the only isobaric derivatization reagent demonstrated to chromatographically resolve all four D/L-Leu and D/L-Ile isomers in a single RPLC run [2]. The paired use of L-DiLeu and D-DiLeu enables a chiral pairing strategy (CHRISTMAS workflow) that achieves absolute quantification of both D- and L-amino acids from complex biological matrices such as mouse brain tissue, with enhanced signal intensity from isobaric channel summation improving detection of low-abundance D-AAs [2].

Cost-Effective Peptide and Protein Absolute Quantification Using Standard Curve LC-MS Approaches

The isotopic N,N-dimethyl leucine (iDiLeu) reagents, synthesized from isotopic forms of L-leucine, enable construction of a four-point standard curve in a single LC-MS run, a 4-fold throughput increase over conventional binary mass-differential tagging approaches like mTRAQ [3]. With median quantification errors <15% for tryptic digests and <8% error for single-run standard curve-based absolute quantification, iDiLeu provides a validated, cost-effective alternative to expensive stable isotope-labeled peptide standards (AQUA peptides) for candidate biomarker validation [3].

Enhanced de Novo Sequencing of Neuropeptides from Non-Model Organisms

DiLeu labeling consistently produces more intense b-ion and y-ion series in MS² spectra compared to iTRAQ, facilitating improved de novo sequencing of neuropeptides from organisms lacking genomic databases [1]. This advantage has been demonstrated in the sequencing of crustacean neuropeptides from Callinectes sapidus, where DiLeu-labeled AST-B neuropeptide showed substantially enhanced b-ion series enabling confident sequence assignment that was not achievable with unlabeled peptide analysis alone [1].

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